(2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-11H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJXMPMQBGMIC-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the anticancer effects of (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one and similar compounds:
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| CLL (HG-3) | 0.17 | Induction of apoptosis | |
| CLL (PGA-1) | 0.35 | ROS-mediated pathways |
These studies suggest that this compound may possess pro-apoptotic properties, which are critical in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown efficacy against resistant strains of bacteria, making them candidates for developing new antimicrobial agents. Research highlights include:
- Mechanisms of Action :
- Inhibition of Enzymatic Activity : Compounds like this one can inhibit enzymes essential for microbial survival.
- Induction of Apoptosis : The ability to induce cell death in pathogens contributes to their antimicrobial effects.
- Reactive Oxygen Species Generation : This leads to oxidative stress, harming both microbial and cancerous cells.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and their effects on various cancer cell lines. The findings indicated that modifications at specific positions on the phenyl rings could enhance anticancer activity.
Antimicrobial Resistance Studies
Research conducted by Nature Reviews Microbiology evaluated the effectiveness of structurally related compounds against Staphylococcus aureus. The results demonstrated that these compounds could effectively combat strains resistant to traditional antibiotics.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s aromatic rings and substituents also contribute to its binding affinity and specificity for different molecular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter physicochemical and biological properties. Key analogs include:
Notes:
Crystallographic and Conformational Analysis
Crystal structures of chalcones reveal variations in dihedral angles between aromatic rings, affecting molecular packing and material properties:
- Smaller angles enhance π-π stacking, improving crystallinity.
- (2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-one : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å.
- (2E)-1-(2,6-Cl₂-3-FPh)-3-(4-OCH₃Ph)prop-2-en-1-one : Monoclinic system (P2₁/c) with a = 11.9035 Å, b = 10.4472 Å, c = 23.7435 Å.
Spectroscopic and Computational Studies
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch appears near 1660–1680 cm⁻¹, shifted by conjugation with the enone system. Methoxy C-O stretches occur at 1250–1270 cm⁻¹ .
- NMR Analysis : The β-proton (H-α) resonates at δ 7.8–8.1 ppm (doublet, J = 15.5 Hz) in analogs, confirming the trans (E) configuration .
- Molecular Docking : Chalcones with 4-Cl and 3-OCH₃ show strong binding to cytochrome P450 enzymes, suggesting metabolic stability .
Biological Activity
(2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHClO
- Molecular Weight : 272.73 g/mol
- CAS Number : 41564-68-5
Chalcones are known for their ability to modulate various biological pathways. The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : This compound has been shown to inhibit monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For instance, studies indicate that it selectively inhibits MAO-B with an IC value of 0.51 μM, demonstrating significant potential in treating conditions like Alzheimer's disease .
- Antioxidant Activity : The compound exhibits strong antioxidant properties, scavenging reactive oxygen species (ROS) and mitigating oxidative stress in cellular models. This activity is crucial for protecting cells from damage induced by free radicals .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Properties
Chalcones have been extensively studied for their anticancer effects. Research indicates that this compound can induce apoptosis in cancer cells through various signaling pathways, particularly by targeting STAT3 and NF-κB pathways .
2. Neuroprotective Effects
The inhibition of MAOs and cholinesterases suggests that this compound could be beneficial in neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .
3. Anti-inflammatory Activity
Studies have demonstrated that chalcones can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Basic: What is the standard synthetic route for (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation . A mixture of 3-methoxyacetophenone (1 mol) and 4-chlorobenzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is filtered, washed, dried, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for XRD analysis .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy to confirm carbonyl (C=O) and alkene (C=C) stretching vibrations (~1650–1700 cm⁻¹ and ~1600 cm⁻¹, respectively).
- ¹H/¹³C NMR to verify the E-configuration (trans coupling constant J ≈ 15–16 Hz for α,β-unsaturated protons).
- High-Resolution Mass Spectrometry (HR-MS) for molecular ion validation.
- Single-crystal XRD to resolve the three-dimensional structure and confirm stereochemistry .
Advanced: How do DFT calculations enhance structural understanding of this chalcone derivative?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gap). For example, the calculated C=O bond length (~1.22 Å) and C=C bond (~1.33 Å) align with XRD data (deviations < 0.02 Å). HOMO-LUMO analysis reveals charge transfer interactions, with the LUMO localized on the chlorophenyl ring, indicating electrophilic reactivity .
Advanced: How can contradictions between experimental and computational UV-Vis spectra be resolved?
Discrepancies in λmax often arise from solvent effects or basis set limitations. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions. For instance, ethanol-solvated TD-DFT calculations reduce deviations from experimental UV-Vis λmax (e.g., 350 nm vs. 345 nm experimentally) .
Basic: Why is the E-configuration critical for this compound’s properties?
The E-configuration minimizes steric hindrance between the chlorophenyl and methoxyphenyl groups, stabilizing the planar structure. This geometry enhances π-conjugation, affecting electronic properties (e.g., optical absorption) and biological activity. XRD confirms the E-configuration via dihedral angles (e.g., 178.5° between aromatic rings) .
Advanced: What structural features influence its antimicrobial activity?
The α,β-unsaturated ketone moiety enables Michael addition with microbial enzymes. Substituents like 4-Cl (electron-withdrawing) and 3-OCH₃ (electron-donating) modulate lipophilicity and membrane penetration. In vitro studies show moderate activity against E. coli (MIC ≈ 64 µg/mL) and S. aureus (MIC ≈ 32 µg/mL), comparable to ampicillin .
Advanced: How can reaction conditions be optimized for higher yield?
- Solvent selection : Ethanol or methanol enhances solubility of intermediates.
- Catalyst : NaOH or KOH (20–30%) at 0–5°C improves regioselectivity.
- Time/Temperature : Stirring for 4–6 hours at 25°C balances yield (75–85%) and purity.
Post-synthesis, column chromatography (silica gel, hexane:EtOAc = 7:3) removes byproducts like unreacted aldehydes .
Basic: What crystallography techniques ensure high-quality XRD data?
Use slow evaporation in ethanol to grow single crystals. Data collection at 100 K with Cu-Kα radiation (λ = 1.54184 Å) and refinement via SHELXL-2018/3 yields R-factors < 0.05. The CCDC deposition (e.g., CCDC 1988019) provides public access to crystallographic data .
Advanced: How do substituents affect global chemical reactivity descriptors?
DFT-derived parameters include:
- Electrophilicity Index (ω) : ~3.5 eV, indicating moderate electrophilicity.
- Chemical Potential (μ) : Negative values (~-4.2 eV) suggest stability against electron transfer.
The 4-Cl group lowers μ, enhancing nucleophilic attack susceptibility, while 3-OCH₃ increases electron density on the enone system .
Advanced: What challenges arise in scaling up synthesis while preserving stereochemistry?
- Purification : Recrystallization from ethanol may fail at >10 g scales; switch to flash chromatography.
- Isomerization : Prolonged heating (>50°C) promotes Z→E isomerization. Use low-temperature stirring and inert atmospheres.
- Catalyst Loading : Excess base (>1.2 eq) degrades product. Optimize to 1.05–1.1 eq KOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
